3-iodoquinolin-5-ol
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Overview
Description
3-Iodoquinolin-5-ol, also known as IQOL, is a synthetic organic compound with a molecular formula of C8H6IO. It is an important intermediate in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and anticancer drugs. IQOL has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
3-iodoquinolin-5-ol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and anticancer drugs. It has also been used in the synthesis of other compounds, such as 5-iodoquinoline-2-carboxylic acid and its derivatives. Additionally, this compound has been used in the synthesis of a range of organometallic compounds, such as gold and palladium complexes.
Mechanism of Action
The mechanism of action of 3-iodoquinolin-5-ol is not fully understood. However, it is believed to act as a catalyst for certain chemical reactions, as well as a ligand for certain metal ions. It is also believed to act as an electron donor or acceptor in certain reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of certain fungi, including Aspergillus fumigatus and Candida albicans. Additionally, this compound has been found to have an anti-inflammatory effect in mice.
Advantages and Limitations for Lab Experiments
3-iodoquinolin-5-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is relatively straightforward. Additionally, it is relatively stable, and its reaction products are relatively easy to purify. However, this compound is also relatively toxic, and its use in laboratory experiments should be undertaken with caution.
Future Directions
There are a variety of potential future directions for 3-iodoquinolin-5-ol. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use in the synthesis of pharmaceuticals and other compounds may be beneficial. Furthermore, research into the development of improved synthesis methods for this compound may be beneficial. Finally, research into the development of safer and more efficient methods for the use of this compound in laboratory experiments may be beneficial.
Synthesis Methods
3-iodoquinolin-5-ol can be synthesized from the reaction of 5-iodoquinoline and ethyl iodide in the presence of potassium carbonate. The reaction proceeds in a two-step process, first forming an intermediate compound, 5-iodoquinoline-2-carboxylic acid, which then undergoes a decarboxylation reaction to form the final product, this compound.
properties
IUPAC Name |
3-iodoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWLFNWHVMEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)I)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856898 |
Source
|
Record name | 3-Iodoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261678-93-6 |
Source
|
Record name | 3-Iodoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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